molecular formula C18H19N3O2S B2467423 (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 2035004-78-3

(E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2467423
CAS RN: 2035004-78-3
M. Wt: 341.43
InChI Key: LSDRLYWLLHGCGN-BQYQJAHWSA-N
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Description

(E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Kariuki et al. (2022) synthesized a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, through condensation. The structure was determined using NMR spectroscopy and X-ray diffraction (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
  • Singh, Rawat, and Sahu (2014) conducted a synthesis and characterization study on a pyrrole chalcone derivative, which shares structural similarities with the compound , providing insights into its molecular structure (Singh, Rawat, & Sahu, 2014).

Molecular Interactions and Properties

  • Zheng, Wang, and Fan (2010) explored the cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers of new 3,5-diaryl-1H-pyrazoles, which are closely related in structure, highlighting the molecular interactions important for such compounds (Zheng, Wang, & Fan, 2010).
  • Fahim, Elshikh, and Darwish (2019) studied the antitumor activity and molecular docking of novel pyrimidiopyrazole derivatives. This research provides a basis for understanding the biological activity and potential applications of similar compounds (Fahim, Elshikh, & Darwish, 2019).

Potential Biomedical Applications

properties

IUPAC Name

(E)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-13-18(16-6-4-12-24-16)14(2)21(20-13)10-9-19-17(22)8-7-15-5-3-11-23-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDRLYWLLHGCGN-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CO2)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CO2)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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